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Abstract
Ammonium glycyrrhizate, a derivative of glycyrrhizic acid extracted from licorice root, has

demonstrated a broad spectrum of antiviral activities against a range of DNA and RNA viruses.

This technical guide provides a comprehensive overview of the antiviral properties of

ammonium glycyrrhizate, with a focus on its mechanisms of action, quantitative efficacy, and

the experimental methodologies used for its evaluation. Detailed experimental protocols for key

antiviral assays are provided to facilitate further research and development. Furthermore, this

guide employs visualizations of critical signaling pathways and experimental workflows to offer

a clear and concise understanding of the compound's antiviral profile.

Introduction
Ammonium glycyrrhizate, a salt of glycyrrhizic acid, is a well-known compound with a variety

of pharmacological properties, including anti-inflammatory, hepatoprotective, and

immunomodulatory effects.[1] In recent years, its potent antiviral activities have garnered

significant attention within the scientific community.[2] This document serves as a technical

resource, consolidating the current knowledge on the antiviral properties of ammonium
glycyrrhizate to support ongoing research and drug development efforts.
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Ammonium glycyrrhizate and its parent compound, glycyrrhizic acid, have shown inhibitory

effects against a wide array of viruses, including but not limited to:

Coronaviruses: Including Human Coronaviruses (HCoV-OC43, HCoV-229E) and SARS-CoV-

2.[3][4]

Herpesviruses: Such as Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), and

Epstein-Barr Virus (EBV).[5]

Hepatitis Viruses: Including Hepatitis A, B, and C viruses.[6]

Influenza Viruses.[6]

Human Immunodeficiency Virus (HIV).[7]

Porcine Parvovirus (PPV) and Porcine Deltacoronavirus (PDCoV).[8][9]

Mechanisms of Antiviral Action
The antiviral effects of ammonium glycyrrhizate are multifaceted, targeting various stages of

the viral life cycle and modulating the host's immune response.

Inhibition of Viral Entry and Replication
Ammonium glycyrrhizate has been shown to interfere with the initial stages of viral infection.

Time-of-addition and pseudotype virus infection studies have indicated that it can dramatically

inhibit the process of virus entry into host cells.[4] For coronaviruses, it has been demonstrated

that diammonium glycyrrhizinate can bind to the receptor-binding domain (RBD) of the spike

protein, thereby blocking spike-mediated cellular entry.[3] Furthermore, it can disrupt viral

replication by inhibiting viral enzymes such as DNA polymerase.[1]

Immunomodulation
Ammonium glycyrrhizate plays a crucial role in modulating the host's immune response to

viral infections.

Viral infections often trigger inflammatory responses through the activation of signaling

pathways like NF-κB and the release of damage-associated molecular patterns (DAMPs) such
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as High Mobility Group Box 1 (HMGB1). HMGB1 can then activate Toll-like receptor 4 (TLR4),

leading to further inflammation. Ammonium glycyrrhizate has been shown to inhibit the NF-

κB pathway, a key regulator of pro-inflammatory gene expression.[1][10] It can also physically

bind to HMGB1, preventing its interaction with TLR4 and thereby dampening the inflammatory

cascade.[11][12][13]

Ammonium glycyrrhizate can enhance the immune response against viral infections by

promoting the production of interferons, which are critical signaling proteins that inhibit viral

replication and activate immune cells.[1][7][11]

Quantitative Data on Antiviral Activity
The antiviral efficacy of ammonium glycyrrhizate and its derivatives has been quantified in

numerous in vitro studies. The following tables summarize the reported 50% effective

concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and 50% inhibitory concentration

(IC₅₀) values against various viruses.

Table 1: In Vitro Antiviral Activity of Diammonium Glycyrrhizinate (DG) against Human

Coronaviruses[3][4]

Virus Strain Cell Line EC₅₀ (µg/mL) CC₅₀ (µg/mL)

HCoV-OC43 H460 360 ± 21 >4000

HCoV-229E Huh7 277 ± 4 >4000

SARS-CoV-2 (B.1.1.7) Vero E6 115 >4000

SARS-CoV-2

(B.1.351)
Vero E6 391 >4000

Table 2: In Vitro Antiviral Activity of Glycyrrhizic Acid (GA) and its Derivatives against Various

Viruses
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Virus Compound Cell Line IC₅₀ Reference

Epstein-Barr

Virus (EBV)
Glycyrrhizic Acid - 0.04 mM [5]

Hepatitis C Virus

(HCV)
Glycyrrhizin Hepatocytes 7 ± 1 µg/mL [6]

Rotavirus

18β-

Glycyrrhetinic

Acid

- 46 µM [14]

HIV-1
Acyclovir &

Ganciclovir
- 3 µM & 0.7 µM [15]

Human

Cytomegalovirus

Acyclovir &

Ganciclovir
- 60 µM & 1 µM [15]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the

antiviral properties of ammonium glycyrrhizate.

Cell Viability Assay (MTT Assay)
This assay is crucial for determining the cytotoxic concentration of the compound, ensuring that

observed antiviral effects are not due to cell death.[16][17][18][19][20]

Materials:

96-well plates

Cell culture medium

Phosphate-buffered saline (PBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
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Microplate reader

Procedure:

Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24

hours.

After 24 hours, remove the medium and add fresh medium containing serial dilutions of

ammonium glycyrrhizate. Include a "no-drug" control.

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each

well.

Incubate for 4 hours at 37°C.

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve

the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the "no-drug"

control and determine the CC₅₀ value using non-linear regression.

Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the

efficacy of antiviral compounds.[21][22][23]

Materials:

6-well or 12-well plates

Susceptible host cells

Virus stock of known titer

Serum-free medium
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Overlay medium (e.g., containing 0.5% methylcellulose or agarose)

Formaldehyde solution (4%)

Crystal violet solution (0.5%)

Procedure:

Seed susceptible cells in plates to form a confluent monolayer.

Prepare serial dilutions of the virus stock in serum-free medium.

Remove the growth medium from the cells and infect with 200 µL of each virus dilution.

Incubate for 1 hour at 37°C to allow for virus adsorption.

During adsorption, prepare the overlay medium containing various concentrations of

ammonium glycyrrhizate.

After adsorption, remove the inoculum and add 2 mL of the overlay medium with the

respective drug concentrations.

Incubate the plates for 2-5 days, or until plaques are visible.

Fix the cells with 4% formaldehyde for at least 30 minutes.

Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

Gently wash the plates with water and allow them to air dry.

Count the number of plaques in each well and calculate the percentage of plaque reduction

for each drug concentration compared to the virus control. Determine the IC₅₀ value.

Viral Yield Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus

particles.[15][24][25]

Materials:
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24-well or 48-well plates

Susceptible host cells

Virus stock

Infection medium

Ammonium glycyrrhizate solution

Procedure:

Seed cells in plates to form a confluent monolayer.

Infect the cells with the virus at a specific Multiplicity of Infection (MOI) (e.g., 0.01 to 1).

Allow the virus to adsorb for 1-2 hours.

After adsorption, remove the inoculum and add fresh medium containing serial dilutions of

ammonium glycyrrhizate.

Incubate for a period that allows for one or more cycles of viral replication (e.g., 24, 48, or 72

hours).

At the end of the incubation, collect the cell culture supernatants.

Determine the titer of the progeny virus in the supernatants using a plaque assay or TCID₅₀

assay.

Calculate the percentage of virus yield reduction for each drug concentration compared to

the virus control.

Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is a highly sensitive method for quantifying viral RNA, allowing for the determination

of a compound's ability to inhibit viral replication.[10][26][27][28]

Materials:
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RNA extraction kit

qRT-PCR master mix

Virus-specific primers and probe

Reverse transcriptase

Real-time PCR instrument

Procedure:

Infect cells with the virus in the presence of different concentrations of ammonium
glycyrrhizate, as described in the viral yield reduction assay.

At the end of the incubation period, extract total RNA from the cells or supernatant using a

suitable RNA extraction kit.

Perform one-step or two-step qRT-PCR using virus-specific primers and probe.

Determine the cycle threshold (Ct) values for each sample.

Quantify the viral RNA levels relative to a standard curve or an internal control (e.g., a

housekeeping gene).

Calculate the percentage of inhibition of viral RNA synthesis for each drug concentration.

Time-of-Addition Assay
This assay helps to pinpoint the specific stage of the viral life cycle that is inhibited by the

antiviral compound.[29][30][31][32][33]

Procedure:

Pre-treatment of cells: Treat cells with ammonium glycyrrhizate for a specific period before

infection. Wash the cells to remove the compound and then infect with the virus.

Co-treatment: Add the virus and ammonium glycyrrhizate to the cells simultaneously.
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Post-treatment: Infect the cells with the virus first, and then add ammonium glycyrrhizate at

various time points post-infection.

After the appropriate incubation period for each condition, quantify the viral replication using

methods like plaque assay, viral yield reduction assay, or qRT-PCR.

The timing at which the compound loses its antiviral activity indicates the stage of the viral

life cycle that it targets.

Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and

experimental workflows discussed in this guide.

Signaling Pathways
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Caption: Antiviral mechanisms of Ammonium Glycyrrhizate.

Experimental Workflows
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Caption: Workflow for Plaque Reduction Assay.
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Caption: Logical relationships in a Time-of-Addition Assay.

Conclusion
Ammonium glycyrrhizate presents a promising avenue for the development of broad-

spectrum antiviral therapeutics. Its multifaceted mechanism of action, targeting both viral and

host factors, offers a robust strategy to combat viral infections. The quantitative data and

detailed experimental protocols provided in this guide are intended to serve as a valuable

resource for the scientific community, fostering further investigation into the therapeutic

potential of this compelling natural compound. Continued research is warranted to fully

elucidate its in vivo efficacy and to optimize its clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.bioagilytix.com/blog/plaque-reduction-neutralization-tests-prnt-and-the-development-of-new-antiviral-drugs/
https://bio-protocol.org/category.aspx?fl3=728&c=1
https://antiviral.creative-diagnostics.com/virus-yield-reduction-assays.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Virus_Yield_Reduction_Assay_for_Ingavirin.pdf
https://www.benchchem.com/pdf/Application_Note_Quantitative_RT_PCR_Protocol_for_Measuring_Anti_Influenza_Agent_Efficacy.pdf
https://virologyresearchservices.com/2017/05/31/212/
https://virologyresearchservices.com/2017/05/31/212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7112306/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7112306/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8275244/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8275244/
https://experiments.springernature.com/articles/10.1038/nprot.2011.330
https://experiments.springernature.com/articles/10.1038/nprot.2011.330
https://www.benchchem.com/pdf/Application_Note_Determining_the_Antiviral_Mechanism_of_Azvudine_using_a_Time_of_Addition_Experiment.pdf
https://pubmed.ncbi.nlm.nih.gov/21637207/
https://pubmed.ncbi.nlm.nih.gov/21637207/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7086561/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7086561/
https://www.benchchem.com/product/b000649#antiviral-properties-of-ammonium-glycyrrhizate
https://www.benchchem.com/product/b000649#antiviral-properties-of-ammonium-glycyrrhizate
https://www.benchchem.com/product/b000649#antiviral-properties-of-ammonium-glycyrrhizate
https://www.benchchem.com/product/b000649#antiviral-properties-of-ammonium-glycyrrhizate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b000649?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

